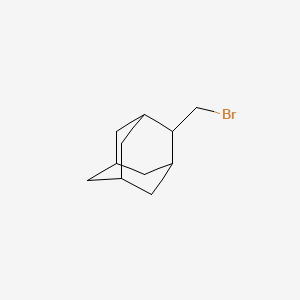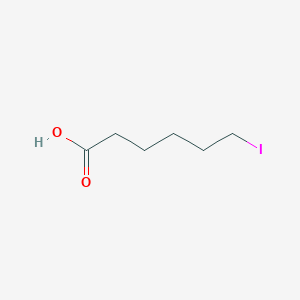
シンナミルアミン塩酸塩, (Z)-
概要
説明
Cinnamylamine hydrochloride, (Z)- is an aromatic compound derived from l-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials . This compound is notable for its applications in various fields such as pharmaceuticals, agriculture, and materials science.
科学的研究の応用
Cinnamylamine hydrochloride, (Z)- has a wide range of scientific research applications:
作用機序
Target of Action
Cinnamylamine Hydrochloride, (Z)- is an aromatic compound derived from L-phenylalanine . The primary targets of Cinnamylamine Hydrochloride, (Z)- are the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum and carboxylic acid reductase from Neurospora crassa (ncCAR) . These enzymes play a crucial role in the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- .
Mode of Action
Cinnamylamine Hydrochloride, (Z)- interacts with its targets, Cv-ωTA and ncCAR, to facilitate the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- . Cv-ωTA has been demonstrated to have high enzyme activity in this conversion . The carboxylic acid reductase ncCAR and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .
Biochemical Pathways
The biochemical pathway of Cinnamylamine Hydrochloride, (Z)- involves the conversion of cinnamic acid to cinnamaldehyde, which is then converted to Cinnamylamine Hydrochloride, (Z)- . This process is regulated by the overexpression or knockout of certain native global transcription factors, the overexpression of native resistance genes, and optimization of promoters .
Pharmacokinetics
coli reached 523.15 mg/L, suggesting that the compound can be efficiently produced and may have good bioavailability .
Result of Action
The result of the action of Cinnamylamine Hydrochloride, (Z)- is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported production of Cinnamylamine Hydrochloride, (Z)- by biocatalytic synthesis was 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cinnamylamine Hydrochloride, (Z)-. For instance, the rate of pyruvate metabolism was accelerated, and the genes related to stress and detoxification were upregulated with the overexpression of resistance gene marA, which reduced the NADPH level in E. coli . This suggests that the metabolic environment can significantly impact the production and efficacy of Cinnamylamine Hydrochloride, (Z)-.
生化学分析
Biochemical Properties
Cinnamylamine Hydrochloride, (Z)-, plays a crucial role in biochemical reactions. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) . These interactions are essential for the biocatalytic synthesis of aromatic primary amines .
Molecular Mechanism
The molecular mechanism of action of Cinnamylamine Hydrochloride, (Z)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinnamylamine Hydrochloride, (Z)-, can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions
Cinnamylamine hydrochloride, (Z)- can be synthesized through chemical methods. One common route involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum . The reaction conditions typically involve the use of cofactors such as pyridoxal phosphate (PLP) and nicotinamide adenine dinucleotide phosphate (NADPH) to optimize the yield .
Industrial Production Methods
In industrial settings, cinnamylamine hydrochloride, (Z)- can be produced using engineered Escherichia coli strains. These strains are metabolically engineered to enhance the conversion of cinnamic acid to cinnamylamine . The process involves the use of carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from E. coli .
化学反応の分析
Types of Reactions
Cinnamylamine hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamaldehyde.
Reduction: It can be reduced to form cinnamyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include cinnamaldehyde, cinnamyl alcohol, and various substituted cinnamylamine derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to cinnamylamine hydrochloride, (Z)- include:
Cinnamaldehyde: An aromatic aldehyde used in flavorings and fragrances.
Cinnamyl alcohol: An aromatic alcohol used in perfumery and as a precursor for other chemicals.
Cinnamonitrile: An aromatic nitrile used in organic synthesis.
Uniqueness
Cinnamylamine hydrochloride, (Z)- is unique due to its specific applications in the synthesis of bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a key intermediate in pharmaceutical synthesis highlight its importance in scientific research and industrial applications .
特性
IUPAC Name |
(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-ZULQGGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-62-0 | |
| Record name | Cinnamylamine hydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)


![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)
![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)


![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)

